molecular formula C6H3ClO2 B1222853 2-Chloro-1,4-benzoquinone CAS No. 695-99-8

2-Chloro-1,4-benzoquinone

Cat. No. B1222853
CAS RN: 695-99-8
M. Wt: 142.54 g/mol
InChI Key: WOGWYSWDBYCVDY-UHFFFAOYSA-N
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Description

2-Chloro-1,4-benzoquinone is a quinone derivative. It is an intermediate formed during the degradation of 3,4-dichloroaniline in a dielectric barrier discharge plasma reactor . It is also formed during lignin peroxidase catalyzed oxidation of 2-chloro-1,4-dimethoxybenzene .


Synthesis Analysis

2-Chloro-1,4-benzoquinone may be used in the preparation of chloro derivatives of prenylnaphthohydroquinone . It is one of the intermediates formed during the degradation of 3,4-dichloroaniline in a dielectric barrier discharge plasma reactor .


Molecular Structure Analysis

The molecular structure of 2-Chloro-1,4-benzoquinone is characterized by a saturated (C6) ring that contains two oxygen atoms that are bonded to carbonyls .


Chemical Reactions Analysis

2-Chloro-1,4-benzoquinone is formed during the lignin peroxidase catalyzed oxidation of 2-chloro-1,4-dimethoxybenzene . It is also formed during the degradation of 3,4-dichloroaniline in a dielectric barrier discharge plasma reactor .


Physical And Chemical Properties Analysis

The empirical formula of 2-Chloro-1,4-benzoquinone is C6H3ClO2. It has a molecular weight of 142.54 . The physical and chemical properties of 2-Chloro-1,4-benzoquinone include a melting point of 52-57 °C and a flash point of 83℃ .

Scientific Research Applications

Synthesis of Chloro Derivatives

2-Chloro-1,4-benzoquinone: is utilized in the synthesis of various chloro derivatives, such as prenylnaphthohydroquinone . These derivatives have potential applications in medicinal chemistry and materials science due to their unique structural properties.

Degradation Studies

This compound serves as an intermediate in the degradation of 3,4-dichloroaniline in dielectric barrier discharge plasma reactors . Understanding its role in degradation pathways is crucial for environmental chemistry and pollution control.

Lignin Peroxidase Oxidation

It is produced during the lignin peroxidase-catalyzed oxidation of 2-chloro-1,4-dimethoxybenzene . This reaction is significant in the study of lignin degradation, which has implications for biofuel production and paper manufacturing.

Dechlorination Reactions

2-Chloro-1,4-benzoquinone: undergoes dechlorination to yield 1,2,4-trihydroxybenzene . This reaction is important in organic synthesis and could be relevant in the development of pharmaceuticals and agrochemicals.

Dyeing Applications

Natural quinone dyes, which include compounds like 2-Chloro-1,4-benzoquinone, are being explored as sustainable alternatives to synthetic dyes . They offer better dyeability, stability, brightness, and fastness, making them suitable for textile and other industrial applications.

Pharmacological Research

Derivatives of 1,4-benzoquinone exhibit a range of pharmacological activities, including antibiotic, antitumor, antimalarial, antineoplastic, anticoagulant, and herbicidal properties . Research into 2-Chloro-1,4-benzoquinone could uncover new therapeutic agents or lead to the development of novel drug delivery systems.

Safety And Hazards

2-Chloro-1,4-benzoquinone is classified as a skin irritant (Category 2), eye irritant (Category 2A), and specific target organ toxicity - single exposure (Category 3), Respiratory system . It may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

2-chlorocyclohexa-2,5-diene-1,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H3ClO2/c7-5-3-4(8)1-2-6(5)9/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOGWYSWDBYCVDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)C(=CC1=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50878857
Record name 2-Chloro-1,4-benzoquinone
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Molecular Weight

142.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

2-Chloro-1,4-benzoquinone

CAS RN

695-99-8
Record name Chloro-1,4-benzoquinone
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Record name 2-Chloro-1,4-benzoquinone
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Record name 2-Chloro-1,4-benzoquinone
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Record name 2-Chloro-1,4-benzoquinone
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Record name 2-Chloro-1,4-benzoquinone
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Record name 2-CHLORO-1,4-BENZOQUINONE
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Synthesis routes and methods

Procedure details

A mixture of 2,4-dichlorophenol (5 mmol) and Ti-superoxide catalyst (125 mg, 20% w/w) in acetic acid (5 ml) was heated with stirring at 60-70° C. under inert atmosphere. To this reaction mixture was added aq. 30% H2O2 (20 mmol) drop wise over 15 min. and heated for 1 h. The catalyst was recovered by simple filtration and corresponding quinone formed (25%) was separated by chromatographic purification.
Quantity
5 mmol
Type
reactant
Reaction Step One
[Compound]
Name
Ti-superoxide
Quantity
125 mg
Type
catalyst
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mmol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
448
Citations
R Grey, C Höfer, D Schlosser - Journal of Basic Microbiology …, 1998 - Wiley Online Library
The white‐rot fungus Trametes versicolor was used to study the influence of extracellular laccase activity on the degradation of 2‐chlorophenol (2‐CP) and the formation of metabolites …
Number of citations: 53 onlinelibrary.wiley.com
P Kumar, M Nemati, GA Hill - Biodegradation, 2011 - Springer
Combining chemical and biological treatments is a potentially economic approach to remove high concentration of recalcitrant compounds from wastewaters. In the present study, the …
Number of citations: 8 link.springer.com
AP Avdeenko, IL Marchenko… - Russian journal of organic …, 2002 - Springer
The study of chlorination of N-(N-arylsulfonylarylimidoyl)-1,4-benzoquinone imines and of N-(N-arylsulfonylarylimidoyl)-1,4-aminophenols revealed that the dominant stage in the …
Number of citations: 5 link.springer.com
K Valli, MH Gold - Journal of bacteriology, 1991 - Am Soc Microbiol
Under secondary metabolic conditions the white rot basidiomycete Phanerochaete chrysosporium mineralizes 2,4-dichlorophenol (I). The pathway for the degradation of 2,4-…
Number of citations: 334 journals.asm.org
AP Avdeenko, SA Konovalova - Russian journal of organic chemistry, 2006 - Springer
The addition of halogens to N-arylsulfonyl-1,4-benzoquinone imines, which exist in a solution as Z and E isomers, is controlled by the steric factor. ZE Isomerization strongly affects the …
Number of citations: 16 link.springer.com
T Oshima, T Nagai - Bulletin of the Chemical Society of Japan, 1988 - journal.csj.jp
Unsubstituted 1,4-benzoquinone (1a) reacted with diphenyldiazomethane (DDM) at the C=C double bonds to give dihydroxy-3H-indazole (2a) and its benzhydryl ether (3a) together …
Number of citations: 19 www.journal.csj.jp
E Jozsa, V Kiss, K Ősz - Journal of Photochemistry and Photobiology A …, 2018 - Elsevier
The photochemical reactions in the aqueous solutions of 1,4-benzoquinone, 2-methyl-1,4-benzoquinone, 2,6-dimethyl-1,4-benzoquinone, 2-chloro-1,4-benzoquinone, 2,5-dichloro-1,4-…
Number of citations: 14 www.sciencedirect.com
RC Atkinson, PBD de la Mare… - Journal of the Chemical …, 1983 - pubs.rsc.org
The products of acid-catalysed halogenation of 1,4-benzoquinone and 1,4-naphthoquinone in acetic acid have been investigated under conditions which could lead to the formation of …
Number of citations: 9 pubs.rsc.org
PJM Teunissen, D Sheng, GVB Reddy… - Archives of biochemistry …, 1998 - Elsevier
2-Chloro-1,4-dimethoxybenzene (2Cl-1,4-DMB) oxidation by lignin peroxidase (LiP) proceeds via the formation of the 2Cl-1,4-DMB cation radical as indicated by ESR and UV/vis …
Number of citations: 24 www.sciencedirect.com
J Min, L Xu, S Fang, W Chen, X Hu - Applied microbiology and …, 2019 - Springer
2-Chloro-4-nitrophenol (2C4NP) is the most common chlorinated nitrophenol pollutant, and its environmental fate is of great concern. Cupriavidus sp. CNP-8, a Gram-negative bacterium…
Number of citations: 10 link.springer.com

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